molecular formula C12H15BrN4 B5539091 {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine

{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine

Cat. No.: B5539091
M. Wt: 295.18 g/mol
InChI Key: GKXKHGXZRHXRRQ-UHFFFAOYSA-N
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Description

{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine typically involves the reaction of 6-bromoquinazoline-4-amine with an appropriate alkylating agent. One common method involves the reaction of 6-bromoquinazoline-4-amine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate, sodium hydride).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted quinazoline derivatives.

    Oxidation Reactions: Quinazoline N-oxides.

    Reduction Reactions: Dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.

    Medicine: Quinazoline derivatives, including {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine, have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine is primarily related to its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anti-proliferative effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Bromoquinazolin-4-yl)amino]ethanol
  • 2-[(6-Bromoquinazolin-4-yl)amino]ethylamine
  • 2-[(6-Bromoquinazolin-4-yl)amino]propylamine

Uniqueness

{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-bromoquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4/c1-17(2)6-5-14-12-10-7-9(13)3-4-11(10)15-8-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXKHGXZRHXRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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